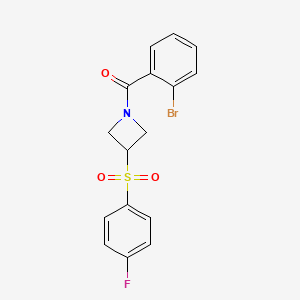
(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H13BrFNO3S and its molecular weight is 398.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone , also known by its CAS number 2034287-09-5 , is a synthetic organic molecule belonging to the class of azetidine derivatives. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is C13H13BrFNOS, indicating the presence of various functional groups that contribute to its chemical reactivity and biological interactions. The sulfonyl group, combined with halogen atoms, enhances its electrophilic character, making it suitable for interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H13BrFNOS |
| Molecular Weight | 369.24 g/mol |
| CAS Number | 2034287-09-5 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring and subsequent functionalization with bromine and fluorine substituents. Key synthetic routes may require optimization for yield and purity, often utilizing various solvents and reaction conditions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors involved in various cellular pathways. The sulfonyl groups and halogen atoms play critical roles in binding to these targets, potentially influencing processes such as apoptosis, cell proliferation, and inflammation.
Antimicrobial Activity
Preliminary studies indicate that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against resistant strains of bacteria and fungi, suggesting a broad spectrum of action.
Anticancer Potential
Research has suggested that azetidine derivatives can inhibit cancer cell growth through mechanisms involving apoptosis induction. The presence of the bromine atom may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Case Studies
- Antimalarial Activity : A study on similar azetidine derivatives demonstrated their potential as antimalarial agents against Plasmodium falciparum, indicating that structural modifications can lead to enhanced efficacy in combating malaria.
- Cytotoxicity Assays : In vitro assays have shown that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines, highlighting the importance of structural features in determining biological outcomes .
Propriétés
IUPAC Name |
(2-bromophenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO3S/c17-15-4-2-1-3-14(15)16(20)19-9-13(10-19)23(21,22)12-7-5-11(18)6-8-12/h1-8,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJUNBBYKZXAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













